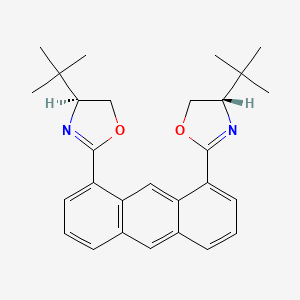
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene is a chiral compound that features two oxazoline rings attached to an anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids under dehydrating conditions.
Attachment to Anthracene Core: The oxazoline rings are then attached to the anthracene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学的研究の応用
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:
Asymmetric Catalysis: The chiral nature of the compound makes it useful as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its potential interactions with biological molecules are of interest for studying enzyme mechanisms and developing new pharmaceuticals.
作用機序
The mechanism of action of 1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene in asymmetric catalysis involves its role as a chiral ligand. It coordinates with metal centers to form chiral metal complexes, which then facilitate enantioselective reactions. The oxazoline rings provide steric and electronic environments that favor the formation of one enantiomer over the other.
類似化合物との比較
Similar Compounds
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)naphthalene: Similar structure but with a naphthalene core instead of anthracene.
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)phenanthrene: Similar structure but with a phenanthrene core.
Uniqueness
1,8-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)anthracene is unique due to its anthracene core, which provides distinct electronic properties and a larger π-conjugated system compared to naphthalene and phenanthrene derivatives. This makes it particularly suitable for applications in materials science and asymmetric catalysis.
特性
分子式 |
C28H32N2O2 |
|---|---|
分子量 |
428.6 g/mol |
IUPAC名 |
(4S)-4-tert-butyl-2-[8-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H32N2O2/c1-27(2,3)23-15-31-25(29-23)19-11-7-9-17-13-18-10-8-12-20(22(18)14-21(17)19)26-30-24(16-32-26)28(4,5)6/h7-14,23-24H,15-16H2,1-6H3/t23-,24-/m1/s1 |
InChIキー |
BJWZFDUKNVXOJN-DNQXCXABSA-N |
異性体SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)C(C)(C)C |
正規SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


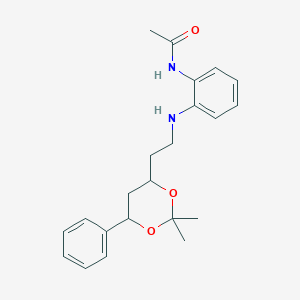
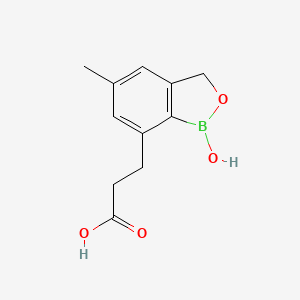

![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
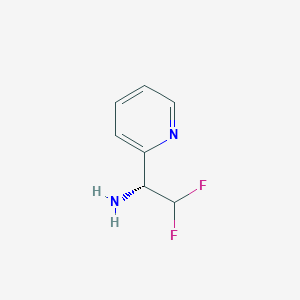
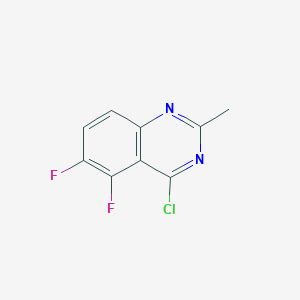
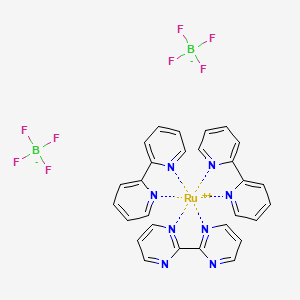
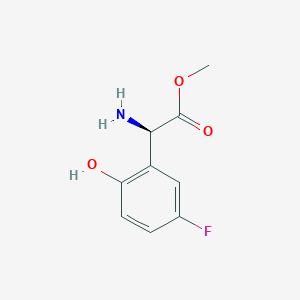

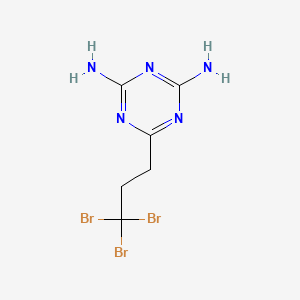
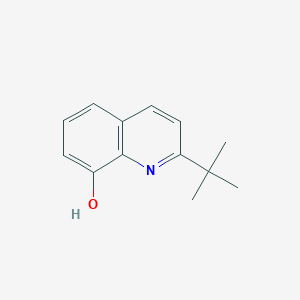
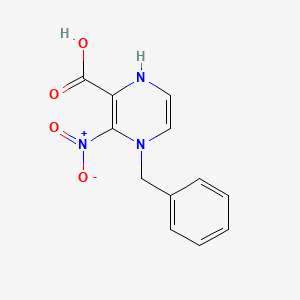
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)

